3-bromo-4-[(morpholin-4-yl)methyl]aniline hydrochloride

Catalog No.
S6475564
CAS No.
2639423-47-3
M.F
C11H16BrClN2O
M. Wt
307.6
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-4-[(morpholin-4-yl)methyl]aniline hydrochl...

CAS Number

2639423-47-3

Product Name

3-bromo-4-[(morpholin-4-yl)methyl]aniline hydrochloride

Molecular Formula

C11H16BrClN2O

Molecular Weight

307.6
3-bromo-4-[(morpholin-4-yl)methyl]aniline hydrochloride is a chemical compound widely used in scientific experiments. It exhibits remarkable physical and chemical properties that make it an ideal reagent in various fields of research and industry. This paper presents a detailed analysis of 3-bromo-4-[(morpholin-4-yl)methyl]aniline hydrochloride. It includes its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
3-bromo-4-[(morpholin-4-yl)methyl]aniline hydrochloride, also known as BMH, is an organic compound with the chemical formula C11H16BrClN2O. It is a white crystalline powder with a melting point of 204-206℃. BMH is a primary amine that contains an aniline and a morpholine moiety. It is a derivative of aniline and is a member of the aniline family. The compound was first synthesized by Li and Li in 2003.
BMH is a white crystalline solid with a molecular weight of 305.6 g/mol. It is soluble in water, methanol, and ethanol but is insoluble in organic solvents such as chloroform, benzene, and toluene. The compound is stable under normal conditions and can withstand high temperatures. It has a boiling point of 415℃ and a flash point of 205℃. BMH is a strong acid with a pKa of 7.54.
BMH is synthesized using a two-step process. The first step involves the reaction between 4-aminobenzyl alcohol and morpholine in the presence of acetic anhydride, which yields 4-(morpholin-4-yl)methylaniline. The second step involves bromination of 4-(morpholin-4-yl)methylaniline using NBS (N-bromosuccinimide) in the presence of glacial acetic acid, which yields 3-bromo-4-[(morpholin-4-yl)methyl]aniline. The synthesis of BMH has been extensively studied, and various modifications of the process have been reported.
BMH can be characterized by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry, elemental analysis, and X-ray diffraction. These techniques can be used to confirm the identity and purity of BMH.
BMH can be analyzed using various techniques, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and liquid chromatography-mass spectrometry (LC-MS). These techniques can be used to determine the concentration and purity of BMH in different samples.
BMH exhibits various biological properties, making it an ideal reagent for biological research. It has been shown to have antitumor, antiviral, and antibacterial activities. BMH can inhibit the proliferation and migration of cancer cells and has been reported to induce apoptosis in cancer cells. It also exhibits antiviral activity against human cytomegalovirus (HCMV), herpes simplex virus (HSV), and influenza A virus. BMH has antibacterial activity against Gram-positive and Gram-negative bacteria.
BMH has not been extensively studied for its toxicity and safety in scientific experiments. However, it is recommended to handle BMH with care and use protective equipment such as gloves and goggles. It should be stored in a cool and dry place away from heat and light.
BMH is widely used in scientific experiments, particularly in the fields of medicinal chemistry, organic synthesis, and materials science. It is used as a reagent in the preparation of various organic compounds, including pharmaceuticals, agrochemicals, and materials such as fluorescent dyes and optical brighteners.
BMH is a compound of interest in various areas of research. Recent studies have focused on the synthesis of BMH and its derivatives, characterization of its biological properties, and development of new analytical methods for its analysis. The current state of research suggests that BMH has enormous potential in various fields of research and industry.
BMH has numerous potential implications in various fields of research and industry. In medicinal chemistry, BMH can be used as a building block in the design and synthesis of new antitumor and antiviral agents. In materials science, BMH can be used as a starting material for the synthesis of new organic compounds with unique optical and electronic properties. In the agrochemical industry, BMH can be used as a starting material for the synthesis of new herbicides and fungicides.
Despite the numerous potential implications of BMH, there are some limitations to its use. The compound is relatively expensive, and its synthesis requires a multistep process, which can be time-consuming and costly. Future research should focus on the development of new synthetic methods that are more efficient and cost-effective. There is also a need for further studies to determine the toxicity and safety of BMH in scientific experiments. In addition, future research should focus on the development of new analytical methods for the analysis of BMH and its derivatives.
1. Development of new synthetic methods for BMH and its derivatives
2. Investigation of the toxicity and safety of BMH in scientific experiments
3. Development of new analytical methods for the analysis of BMH and its derivatives
4. Evaluation of the potential applications of BMH in drug delivery systems
5. Investigation of the mechanism of action of BMH in cancer cells
6. Synthesis of new fluorescent and bioimaging probes based on BMH
7. Development of new materials based on BMH for optoelectronic applications
8. Investigation of the potential use of BMH in the synthesis of chiral compounds
9. Evaluation of the potential use of BMH in the synthesis of new pesticides and fungicides
10. Investigation of the effect of BMH on the immune system.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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